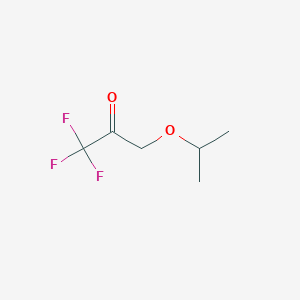
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one is a fluorinated organic compound with the molecular formula C6H9F3O2. This compound is characterized by the presence of three fluorine atoms attached to a central carbon atom, making it a trifluoromethyl ketone. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoroacetone with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product. Industrial production methods often involve similar reaction conditions but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This leads to the inhibition of enzyme activity or the stabilization of protein structures. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: This compound has a pyridine ring instead of an isopropyl group, which affects its chemical reactivity and biological activity.
1,1,1-Trifluoro-3-phenyl-2-propanone: The presence of a phenyl group in this compound provides different steric and electronic properties, influencing its interactions with biological targets.
1,1,1,3,3,3-Hexafluoropropan-2-ol: This compound has six fluorine atoms and an alcohol group, making it more hydrophilic and reactive in different chemical environments.
Properties
Molecular Formula |
C6H9F3O2 |
|---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-propan-2-yloxypropan-2-one |
InChI |
InChI=1S/C6H9F3O2/c1-4(2)11-3-5(10)6(7,8)9/h4H,3H2,1-2H3 |
InChI Key |
LEEIOCCVWXCEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


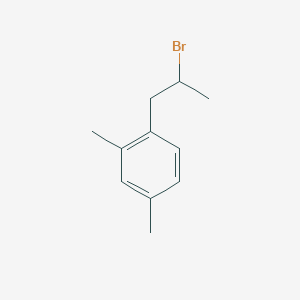
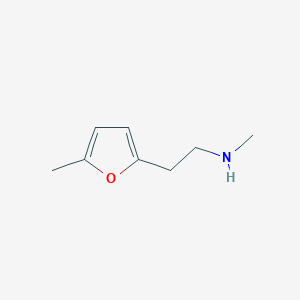
![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
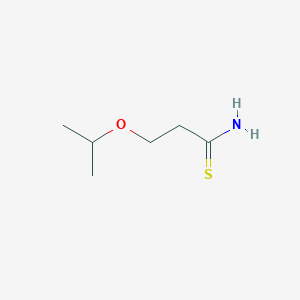
![2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13589376.png)
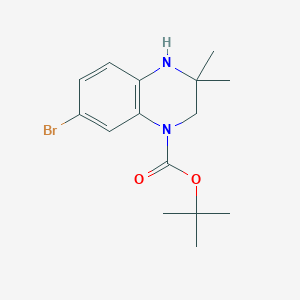
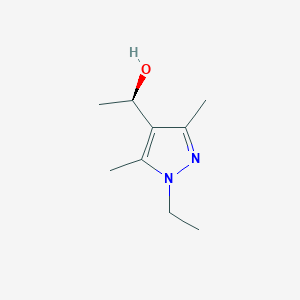

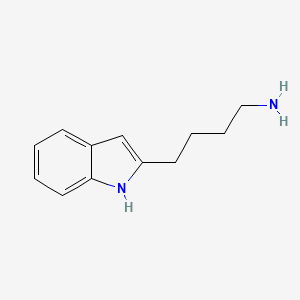
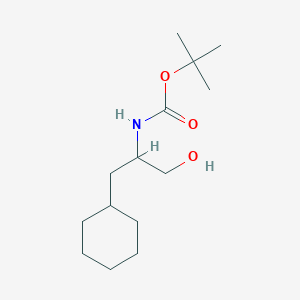


![(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)

